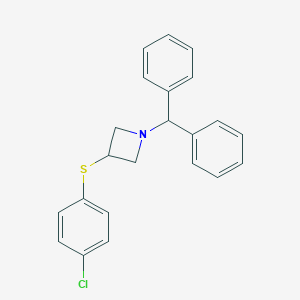

1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine

Description

1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine is a nitrogen-containing heterocyclic compound featuring a benzhydryl group (two phenyl rings attached to a central carbon) and a 4-chloro-phenylthio substituent on the azetidine ring. The sulfur atom in the phenylthio group distinguishes it from oxygen-containing analogs (e.g., phenoxy derivatives) and may influence its electronic, steric, and biological properties.

Key applications include its use as an intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related azetidine derivatives .

Properties

IUPAC Name |

1-benzhydryl-3-(4-chlorophenyl)sulfanylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClNS/c23-19-11-13-20(14-12-19)25-21-15-24(16-21)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGJYZGNXLBHJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30384921 | |

| Record name | 1-benzhydryl-3-(4-chloro-phenylthio)-azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132924-59-5 | |

| Record name | 1-benzhydryl-3-(4-chloro-phenylthio)-azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30384921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-Benzhydrylazetidin-3-ol

The azetidine ring is constructed through a modified epoxide aminolysis strategy, as demonstrated in [US20080312205A1].

Procedure :

-

Epichlorohydrin activation :

-

4,4′-Dichlorobenzhydrol (1.0 equiv) is reacted with epichlorohydrin (1.2 equiv) in toluene under reflux (108–112°C) for 4 hours.

-

Tripotassium phosphate (1.5 equiv) and sodium iodide (0.05 equiv) are added to facilitate nucleophilic ring-opening, yielding 1-benzhydrylazetidin-3-ol after aqueous workup.

-

Critical Parameters :

-

Temperature control : Exothermic reactions necessitate gradual heating to 80°C.

-

Solvent selection : Toluene enhances reaction homogeneity, while acetonitrile aids in crystallization.

Yield : 68–72% after recrystallization in isopropyl alcohol.

Mesylation of the Azetidine Hydroxyl Group

Preparation of 1-Benzhydrylazetidin-3-yl Methanesulfonate

The hydroxyl group at position 3 is activated as a mesylate to enable subsequent nucleophilic displacement.

Procedure :

-

Methanesulfonyl chloride (1.1 equiv) is added dropwise to a chilled (0–5°C) solution of 1-benzhydrylazetidin-3-ol in methylene chloride.

-

Triethylamine (2.0 equiv) is introduced to scavenge HCl, with stirring continued at 20°C for 12 hours.

Workup :

Thioether Formation via Nucleophilic Substitution

Displacement with 4-Chlorothiophenol

The mesylate undergoes nucleophilic attack by 4-chlorothiophenol under phase-transfer conditions.

Procedure :

-

A mixture of 1-benzhydrylazetidin-3-yl methanesulfonate (1.0 equiv), 4-chlorothiophenol (1.5 equiv), and tris(dioxa-3,6-heptyl)amine (TDA-1, 0.1 equiv) in toluene is refluxed at 112°C for 20 hours.

-

Tripotassium phosphate (3.0 equiv) is added to deprotonate the thiol, enhancing nucleophilicity.

Workup :

-

The organic phase is washed with water (3 × 250 mL) and concentrated under vacuum.

-

Recrystallization from ethanol/water (3:1) affords the pure product.

Alternative Pathways and Comparative Analysis

Direct Cyclization of Thiol-Containing Precursors

An alternative route involves synthesizing the azetidine ring with pre-installed thioether functionality.

Procedure :

-

4-Acetoxy-2-azetidinone is reacted with 4-chlorothiophenol (1.2 equiv) in THF at 0°C.

-

Sodium hydride (1.5 equiv) deprotonates the thiol, enabling nucleophilic substitution at C4 of the β-lactam.

Yield : 65–70% after column chromatography.

Limitations :

-

Requires stringent anhydrous conditions.

-

Lower regioselectivity compared to mesylate displacement.

Scalability and Process Optimization

Hydrogenation for Debenzylation (If Applicable)

In cases where benzyl-protected intermediates are used, catalytic hydrogenation (Pd/C, H₂ 40–60 psi, 60°C) efficiently removes protecting groups.

Key Observations :

-

Palladium hydroxide on carbon (20 wt%) achieves >95% conversion in 48–72 hours.

-

Solvent choice : Methanol balances reaction rate and catalyst stability.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

-

Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives with specific functional groups reduced.

Substitution: Formation of substituted derivatives with nucleophiles replacing specific groups.

Scientific Research Applications

Medicinal Chemistry

1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine is primarily studied for its potential therapeutic applications. The compound's structure suggests it may interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Preliminary studies indicate that derivatives of azetidine compounds can exhibit cytotoxic effects against cancer cell lines. Research into this compound could explore its efficacy in inhibiting tumor growth or inducing apoptosis in malignant cells.

- Antimicrobial Properties : The presence of the thioether group may contribute to antimicrobial activity. Investigations into its effectiveness against bacterial strains could be beneficial for developing new antibiotics.

Neuroscience

The azetidine ring structure is often associated with neuroactive compounds. Research into this compound could focus on:

- Cognitive Enhancers : The compound might possess properties that enhance cognitive function or memory, making it a candidate for studying neurodegenerative diseases such as Alzheimer’s.

- Pain Management : Investigating its analgesic properties could lead to new treatments for chronic pain conditions.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate:

- Building Block for Complex Molecules : Its unique structural features allow it to be used as a precursor in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

Data Table: Summary of Applications

| Application Area | Potential Uses | Research Focus |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Cytotoxicity studies |

| Antimicrobial agents | Efficacy against bacterial strains | |

| Neuroscience | Cognitive enhancers | Neurodegenerative disease treatment |

| Pain management | Analgesic properties | |

| Synthetic Chemistry | Building block for complex molecules | Synthesis of pharmaceuticals |

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

-

Binding to Receptors: : The compound may bind to specific receptors in biological systems, modulating their activity and leading to various physiological effects.

-

Inhibition of Enzymes: : The compound may inhibit specific enzymes, affecting metabolic pathways and leading to changes in cellular processes.

-

Modulation of Signaling Pathways: : The compound may modulate signaling pathways, affecting cellular communication and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

The compound’s closest analogs differ in the azetidine ring’s substituent (e.g., phenoxy vs. phenylthio groups) and halogen type/position. Examples from the evidence include:

Key Observations :

- Lipophilicity : Sulfur’s larger atomic radius and lower electronegativity may increase logP values compared to oxygen analogs, improving membrane permeability but risking higher toxicity .

Physicochemical Properties (Inferred from Analogs):

- Molecular Weight: ~350–400 g/mol (similar to bromo/chloro-phenoxy analogs) .

- logP: Estimated >3.0 (phenylthio group increases lipophilicity vs. phenoxy analogs with logP ~2.5–3.0) .

- Solubility : Likely low water solubility due to aromatic and benzhydryl groups; requires organic solvents (e.g., THF, DCM) .

Biological Activity

1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of an azetidine ring substituted with a benzhydryl group and a 4-chlorophenylthio moiety. Its chemical formula is with a CAS number of 132924-59-5. The presence of the thioether group is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity, particularly against resistant strains of bacteria. For instance, studies on arylthioether β-lactams have shown efficacy against Mycobacterium tuberculosis and Moraxella catarrhalis, indicating that modifications in the thioether group can enhance antimicrobial properties .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (μg/ml) against Mtb | MIC (μg/ml) against M. cat |

|---|---|---|

| This compound | TBD | TBD |

| Arylthio β-lactam 30 | 6.25 | 12.5 |

| Arylthio β-lactam 42 | 3.13 | 6.25 |

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that the positioning and type of substituents on the azetidine ring significantly influence biological activity. For example, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at specific positions can either enhance or diminish antimicrobial effectiveness. Compounds lacking sulfonate groups at the nitrogen position were found to retain or improve their activity compared to those with such modifications .

Case Studies

A notable case study involved synthesizing various derivatives of azetidine-based compounds to evaluate their antimicrobial properties. Researchers synthesized a series of thioether-substituted β-lactams, including those with modifications at the C4 position, which were tested against resistant bacterial strains. The findings demonstrated that certain structural modifications led to a significant increase in potency against Mtb and M. catarrhalis, highlighting the importance of targeted structural design in developing effective antimicrobials .

Pharmacokinetics and Safety Profile

While specific pharmacokinetic data for this compound is limited, related compounds have been evaluated for their metabolic stability and bioavailability. Studies indicate that compounds with similar structures may exhibit variable absorption rates and metabolic pathways, influenced by their chemical properties and substituents . Further research is necessary to fully understand the pharmacokinetic profile and safety considerations for this compound.

Q & A

Basic: What synthetic methodologies are recommended for 1-Benzhydryl-3-(4-chloro-phenylthio)-azetidine?

Answer:

The synthesis of azetidine derivatives typically involves ring-closing strategies and functionalization of the azetidine core. For this compound:

- Thioether Formation : React a pre-functionalized azetidine (e.g., 3-bromoazetidine) with 4-chlorothiophenol under nucleophilic substitution conditions (e.g., using a base like K₂CO₃ in DMF at 60–80°C).

- Benzhydryl Introduction : Employ Buchwald-Hartwig amination or Ullmann coupling to attach the benzhydryl group to the azetidine nitrogen, ensuring regioselectivity via steric or electronic directing groups .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via HPLC (>95%) .

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry (e.g., benzhydryl proton splitting patterns and thioether linkage signals at δ ~3.5–4.0 ppm for azetidine protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₀H₁₇ClNS, exact mass 338.0773) .

- X-Ray Crystallography : Resolve stereochemical ambiguities; azetidine rings often exhibit puckered conformations .

Advanced: How can enantiomeric resolution be achieved for chiral azetidine derivatives like this compound?

Answer:

- Chiral Catalysis : Use chiral phosphoric acids (e.g., TRIP or SPINOL-based catalysts) to induce asymmetry during azetidine functionalization .

- Chromatographic Separation : Employ chiral stationary phases (e.g., Chiralpak IA/IB) in HPLC or SFC, optimizing mobile phases (hexane/isopropanol with 0.1% TFA) .

- Dynamic Kinetic Resolution : Leverage tautomerization equilibria (e.g., thiol-thione tautomerism) to bias enantiomer formation .

Advanced: How should researchers address contradictions in reported toxicity data for azetidine derivatives?

Answer:

- Comparative Toxicity Assays : Conduct parallel in vitro (e.g., HepG2 cell viability) and in vivo (rodent acute oral toxicity) studies to reconcile discrepancies between datasets .

- Mechanistic Studies : Use transcriptomics/proteomics to identify organ-specific toxicity pathways (e.g., respiratory irritation linked to H335 hazards) .

- Dose-Response Validation : Ensure standardized dosing protocols (e.g., OECD Test Guidelines 423/425) to minimize variability in LD₅₀ reports .

Advanced: What strategies enhance blood-brain barrier (BBB) permeability for CNS-targeted azetidine derivatives?

Answer:

- Structural Mimicry : Incorporate neurotransmitter-inspired motifs (e.g., benzyl or phenyl groups) to exploit endogenous transport systems .

- Computational Modeling : Use molecular dynamics (e.g., Schrödinger’s Desmond) to predict BBB penetration via logP (target 2–4) and polar surface area (<90 Ų) .

- In Situ Perfusion Assays : Validate permeability in rodent models using LC-MS quantification of brain-to-plasma ratios .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols (H335 risk) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can off-target interactions be systematically evaluated for this compound?

Answer:

- High-Throughput Screening (HTS) : Screen against panels of GPCRs, kinases, and ion channels (e.g., Eurofins Cerep panels) .

- Proteome Profiling : Use thermal shift assays (TSA) or CETSA to identify protein targets .

- Molecular Docking : Compare binding poses in homology models (e.g., AutoDock Vina) to prioritize follow-up assays .

Basic: How to assess the compound’s stability under experimental conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.